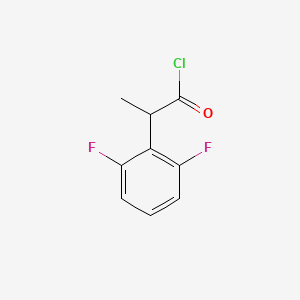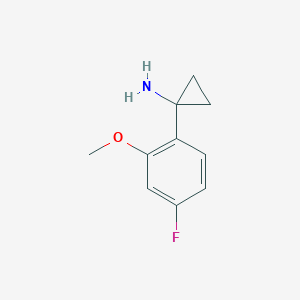
1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-2-methoxyphenyl magnesium bromide with ethyl diazoacetate, followed by hydrolysis and amination to yield the desired cyclopropanamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in neurotransmitter systems .
Comparaison Avec Des Composés Similaires
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine
- 1-(2-Fluoro-4-methoxyphenyl)cyclopropanamine
- 1-(4-Fluoro-3-methoxyphenyl)cyclopropanamine
Comparison: 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
Clé InChI |
XNDFQNGZBVAFOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


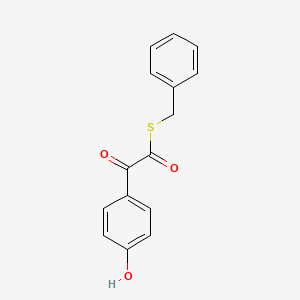

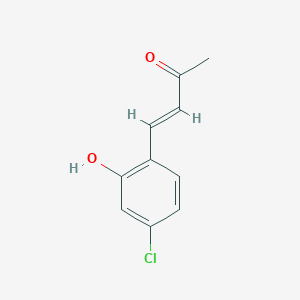
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
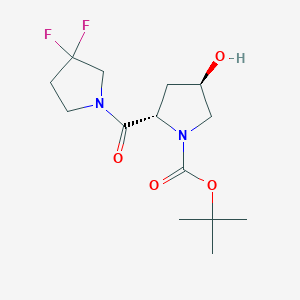

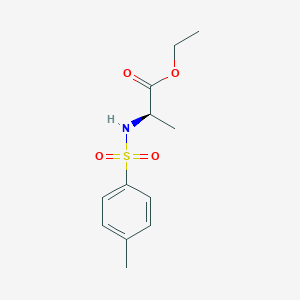
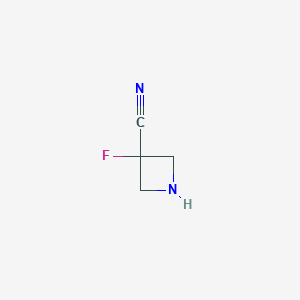
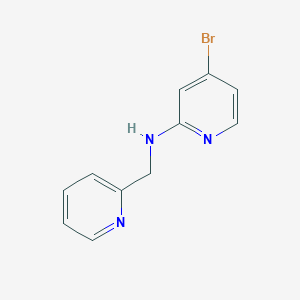

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

